Biochemical Potency Advantage: 7.5-Fold Improvement over Lestaurtinib in CITK Inhibition
C3TD879 demonstrates a 7.5-fold improvement in biochemical potency against CITK compared to the previously reported inhibitor Lestaurtinib (CEP-701). In a direct enzymatic assay, C3TD879 inhibits CITK catalytic activity with an IC₅₀ of 12 nM [1], whereas Lestaurtinib exhibits an IC₅₀ of 90 nM under comparable conditions [2]. This enhanced potency enables more complete target inhibition at lower compound concentrations, reducing the likelihood of off-target effects at effective doses.
| Evidence Dimension | Biochemical inhibition of CITK catalytic activity (IC₅₀) |
|---|---|
| Target Compound Data | 12 nM |
| Comparator Or Baseline | Lestaurtinib (CEP-701): 90 nM |
| Quantified Difference | 7.5-fold lower IC₅₀ |
| Conditions | Biochemical enzymatic assay; recombinant CITK kinase domain |
Why This Matters
Higher potency at lower concentrations reduces the required compound amount per experiment and minimizes off-target kinase engagement, directly impacting procurement volume and experimental design.
- [1] Maw JJ, Coker JA, Arya T, Goins CM, Sonawane D, Han SH, Rees MG, Ronan MM, Roth JA, Wang NS, Heemers HV, Macdonald JD, Stauffer SR. Discovery and Characterization of Selective, First-in-Class Inhibitors of Citron Kinase. J Med Chem. 2024 Feb 22;67(4):2631-2666. doi: 10.1021/acs.jmedchem.3c01807. PMID: 38330278. View Source
- [2] Lestaurtinib inhibits Citron kinase activity and medulloblastoma growth through induction of DNA damage, apoptosis and cytokinesis failure. Front Oncol. 2023;13:1202585. View Source
